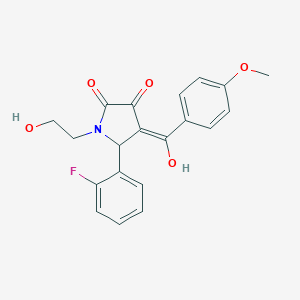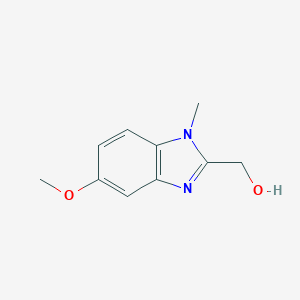![molecular formula C18H20N2O3 B368322 {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-81-5](/img/structure/B368322.png)
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzimidazole derivative with a methoxyphenoxypropyl group at the 1-position. Benzimidazoles are a class of heterocyclic aromatic organic compounds, and this structure suggests potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring and a methoxyphenoxypropyl group. The benzimidazole ring is a fused aromatic ring structure, while the methoxyphenoxypropyl group contains ether and alcohol functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole ring and the methoxyphenoxypropyl group. The benzimidazole ring is relatively stable, but the ether and alcohol groups could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring would contribute to its aromaticity and stability, while the ether and alcohol groups could influence its solubility .Mechanism of Action
The mechanism of action of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is not fully understood. However, studies have suggested that it may exert its effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It may also interact with specific cellular targets such as enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce inflammation in various cell types. It may also enhance the immune response and improve the antioxidant capacity of cells. In addition, it has been shown to have a wide range of physiological effects such as reducing blood glucose levels, improving lipid metabolism, and protecting against liver damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol in lab experiments is its relatively low toxicity and high stability. It can be easily synthesized and purified, and its effects can be easily measured using various assays. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol. One direction is to further investigate its mechanism of action and cellular targets, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential use in agriculture, such as in the development of new pesticides and plant growth regulators. Additionally, its potential use in material science, such as in the synthesis of new polymers and catalysts, could also be explored.
Synthesis Methods
The synthesis of {1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves the reaction between 4-methoxyphenol, 1-bromo-3-chloropropane, and 1H-benzimidazole-2-methanamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In agriculture, it has been studied for its ability to enhance plant growth and resistance to pests and diseases. In material science, it has been explored for its potential use as a catalyst and in the synthesis of polymers.
properties
IUPAC Name |
[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-14-7-9-15(10-8-14)23-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWUMIUPMZARH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368316.png)
![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)
![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)